molecular formula C16H25ClN2O2 B4144974 3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride

3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride

Cat. No.: B4144974
M. Wt: 312.83 g/mol
InChI Key: NWKXZCAPDLHWRU-UHFFFAOYSA-N
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Description

3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of a piperazine ring substituted with an ethyl group and a propoxy group attached to the benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-ethyl-1-piperazinyl)propanol.

    Attachment of the Benzaldehyde Moiety: The intermediate 3-(4-ethyl-1-piperazinyl)propanol is then reacted with 3-bromobenzaldehyde under basic conditions to form 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzaldehyde.

    Formation of the Hydrochloride Salt: The final step involves the conversion of 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzaldehyde to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzoic acid.

    Reduction: 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
  • 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzoic acid
  • 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzyl alcohol

Uniqueness

3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride is unique due to the specific substitution pattern on the piperazine ring and the presence of the benzaldehyde moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-2-17-8-10-18(11-9-17)7-4-12-20-16-6-3-5-15(13-16)14-19;/h3,5-6,13-14H,2,4,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXZCAPDLHWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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